

theoretical study on methyl lactate molecular structure and conformers

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An In-Depth Technical Guide on the Theoretical Study of **Methyl Lactate**: Molecular Structure and Conformers

Authored by a Senior Application Scientist

Introduction: The Significance of **Methyl Lactate** in Scientific Research

Methyl lactate, a chiral α -hydroxy ester, serves as a critical model system in stereochemistry and molecular interaction studies. Its importance extends to its role as a green solvent and its applications in the pharmaceutical industry.^[1] The molecule's structure, characterized by the presence of a hydroxyl group and an ester moiety on adjacent carbons, allows for the formation of intramolecular hydrogen bonds, leading to a complex conformational landscape.^[2] Understanding the relative stabilities of these conformers and the dynamics of their interconversion is paramount for predicting its chemical behavior and designing new applications. This technical guide provides a comprehensive overview of the theoretical and experimental studies that have elucidated the molecular structure and conformational preferences of **methyl lactate**.

The S-enantiomer is the most prevalent form of **methyl lactate**, and as such, most computational studies focus on this isomer.^[3] The chirality of **methyl lactate** is a key feature, as the competition between intramolecular and intermolecular hydrogen bonding plays a crucial role in chiral recognition processes.^[4]

Theoretical Methodologies for Studying **Methyl Lactate** Conformers

The conformational space of **methyl lactate** has been extensively investigated using a variety of computational chemistry techniques. The primary goal of these theoretical studies is to identify the stable conformers, determine their relative energies, and understand the rotational barriers that separate them.

Core Computational Approaches:

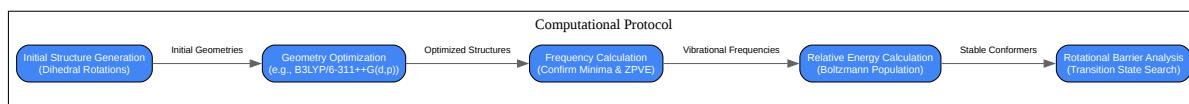
- Density Functional Theory (DFT): DFT methods, particularly B3LYP with the 6-311++G(d,p) basis set, have been widely used to explore the potential energy surface of **methyl lactate**. [3][5] This level of theory provides a good balance between computational cost and accuracy for determining geometries and relative energies of the conformers.
- Møller-Plesset Perturbation Theory (MP2): For higher accuracy in energy calculations, MP2 theory with a similar basis set (e.g., 6-311++G(d,p) or aug-cc-pVDZ) is often employed.[4][6] This method provides a more robust treatment of electron correlation effects, which can be important for accurately describing weak interactions like hydrogen bonds.
- Coupled Cluster Theory (CCSD(T)): For even more precise calculations of potential energy and dipole moment surfaces, especially for spectroscopic applications, the CCSD(T)-F12a/VDZ-F12 level of theory has been utilized.[7][8]

Protocol for Conformational Search and Analysis:

A typical theoretical workflow for investigating the conformers of **methyl lactate** involves the following steps:

- Initial Structure Generation: Potential conformers are generated by systematically rotating the key dihedral angles: H-O-C-C, O-C-C=O, and O=C-O-CH₃.
- Geometry Optimization: The geometry of each potential conformer is then optimized to find the nearest local minimum on the potential energy surface.
- Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

- Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature using the Boltzmann distribution.
- Rotational Barrier Analysis: The transition states connecting the stable conformers are located, and the energy barriers for interconversion are calculated. This is often done through relaxed potential energy scans of the relevant dihedral angles.[3]



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Caption: A typical workflow for the theoretical conformational analysis of **methyl lactate**.

The Conformational Landscape of **Methyl Lactate**

Theoretical calculations have identified several stable conformers of **methyl lactate** in the gas phase.[5][6] The nomenclature of these conformers typically describes the conformation around the H-O-C-C, O-C-C=O, and O=C-O-CH₃ dihedral angles using terms like syn (S, s), anti (A, a), gauche (G), skew (sk), cis (C), and trans (T).[6]

The three most abundant conformers in the gas phase are all stabilized by intramolecular hydrogen bonds.[7][8][9][10]

- SsC (or ML1): This is the most stable conformer and is characterized by a syn conformation of the hydroxyl group, which forms an intramolecular hydrogen bond with the carbonyl oxygen (OH…O=C).[2][6][11]
- GskC (or ML2/ML3): The second most stable conformer features a weaker intramolecular hydrogen bond between the hydroxyl group and the ester oxygen (OH…O-ester).[6][7]

- G'sk'C: This conformer is also stabilized by an OH…O-ester hydrogen bond and is very close in energy to GskC.[6][7]

Table 1: Calculated Relative Energies of **Methyl Lactate** Conformers

Conformer	Dihedral Angles (H-O-C-C, O-C-C=O, O=C-O-CH ₃)	Intramolecular H-Bond	Relative Energy (kJ/mol) - DFT/B3LYP[6]	Relative Energy (kJ/mol) - MP2[6]
SsC	syn, syn, cis	OH…O=C	0.00	0.00
GskC	gauche, skew, cis	OH…O-ester	7.96	9.00
G'sk'C	gauche', skew', cis	OH…O-ester	9.09	9.87

The Crucial Role of Intramolecular Hydrogen Bonding

The relative stability of **methyl lactate** conformers is largely dictated by the presence and strength of intramolecular hydrogen bonds.[7][8] The OH…O=C hydrogen bond in the SsC conformer is significantly stronger than the OH…O-ester hydrogen bond in the GskC and G'sk'C conformers. This is a key factor in the higher abundance of the SsC conformer in the gas phase.[2][11]

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis and the study of electron density topology, have been employed to further characterize and quantify the strength of these intramolecular interactions.[7][8]

Caption: Intramolecular hydrogen bonding in the two most stable conformers of **methyl lactate**.

Rotational Barriers and Molecular Dynamics

The interconversion between different conformers of **methyl lactate** is governed by the rotational barriers around the single bonds. Theoretical studies have analyzed the torsional barriers for the rotation of the hydroxyl and methyl groups.[3][12]

- Hydroxyl Group Rotation: The rotation of the hydroxyl group has a relatively low energy barrier, allowing for facile interconversion between conformers at room temperature.[3]
- Ester Methyl Group Rotation: The internal rotation of the ester methyl group has a more significant barrier. This barrier has been calculated theoretically and also determined experimentally through the analysis of rotational spectra.[4]
- α -Carbon Methyl Group Rotation: The rotation of the methyl group on the α -carbon has a notable barrier, which can be influenced by intramolecular interactions.[3][4]

Table 2: Calculated and Experimental Rotational Barriers for **Methyl Lactate**

Rotational Group	Theoretical Method	Calculated Barrier (kJ/mol)	Experimental Barrier (kJ/mol)
Ester Methyl Group	MP2/aug-cc-pVDZ	5.4[4]	4.762(3)[4]
α -Carbon Methyl Group	MP2/aug-cc-pVDZ	14.5[4]	-

The Influence of Solvent on Conformational Equilibria

The conformational landscape of **methyl lactate** is significantly altered in the presence of a solvent.[2][11][13][14] In protic solvents like water and methanol, intermolecular hydrogen bonding between the solvent and **methyl lactate** competes with the intramolecular hydrogen bonds that stabilize the gas-phase conformers.[2][11]

- Disruption of Intramolecular H-Bonds: Explicit solvent molecules can form intermolecular hydrogen bonds with the hydroxyl and carbonyl groups of **methyl lactate**, disrupting the intramolecular OH \cdots O=C bond.[11][13]
- Shift in Conformational Population: This competition leads to a decrease in the relative abundance of the SsC conformer in solution compared to the gas phase. For example, the population of the most stable conformer (ML1 or SsC) is estimated to decrease from ~96% in the gas phase to ~51% in water.[11][13][14]

- Structural Modifications: The geometry of the conformers is also modified in solution, with the hydroxyl group often adopting a gauche conformation to facilitate intermolecular hydrogen bonding.[2][11]

Theoretical studies have employed both implicit solvent models (like the Polarizable Continuum Model, PCM) and explicit solvent models (quantum mechanical cluster calculations) to investigate these solvent effects.[2][3][11]

Experimental Validation: A Crucial Counterpart to Theory

Experimental studies have been instrumental in validating the theoretical predictions about the structure and conformers of **methyl lactate**.

- Microwave Spectroscopy: Jet-cooled rotational spectroscopy has provided high-resolution data on the rotational constants of the most stable conformer, confirming its structure.[4] This technique has also been used to experimentally determine the barrier to internal rotation of the ester methyl group.[4] The rotational spectra of isotopically substituted species have also been measured to further refine the molecular structure.
- Matrix-Isolation FTIR Spectroscopy: By trapping **methyl lactate** in inert gas matrices (like argon and xenon) at low temperatures, individual conformers can be isolated and their vibrational spectra recorded.[5][6] These experimental spectra show excellent agreement with the theoretically predicted spectra for the SsC and GskC conformers.[6]
- Vapor-Phase Infrared Spectroscopy: Techniques like Fourier transform infrared (FTIR) spectroscopy, intracavity laser photoacoustic spectroscopy, and cavity ring-down spectroscopy have been used to study the OH-stretching vibrations in the gas phase, providing further insights into the intramolecular hydrogen bonding.[7][8][9][10]

Conclusion: A Synergistic Approach to Understanding **Methyl Lactate**

The comprehensive understanding of **methyl lactate**'s molecular structure and conformational preferences is a testament to the powerful synergy between theoretical calculations and experimental spectroscopy. Computational chemistry has provided a detailed map of the potential energy surface, identifying the key stable conformers and the energetic barriers between them. High-resolution spectroscopic techniques have then provided the crucial experimental data to validate and refine these theoretical models. This detailed knowledge is

not only of fundamental interest but also provides a solid foundation for understanding the behavior of this important molecule in various applications, from green chemistry to drug development.

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